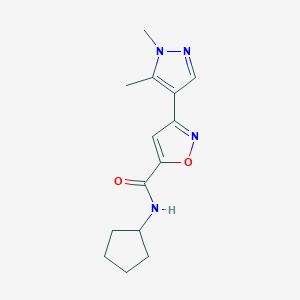
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one, also known as DIOC6, is a fluorescent probe that is widely used in scientific research. This compound is a member of the oxazine family of dyes, which are known for their fluorescent properties. DIOC6 has a unique structure that makes it useful for a variety of applications, including the study of membrane potential, ion transport, and cell viability.
Mécanisme D'action
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one is a cationic dye that binds to the mitochondrial membrane potential. The dye accumulates in the mitochondria in proportion to the membrane potential, resulting in an increase in fluorescence. This allows researchers to monitor changes in membrane potential in real-time.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one has been shown to have minimal effects on cellular function and viability, making it a reliable tool for studying membrane potential. The dye is non-toxic and does not interfere with cellular processes, allowing for accurate measurements of membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one is its high sensitivity and specificity for membrane potential. The dye is also relatively easy to use and can be applied to a variety of cell types. However, one limitation of 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one is its short half-life, which can limit the duration of experiments. Additionally, the dye can be affected by changes in pH and temperature, which can affect its fluorescence.
Orientations Futures
There are several future directions for the use of 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one in scientific research. One area of interest is the study of mitochondrial dysfunction in disease states, such as cancer and neurodegenerative disorders. 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one could be used to monitor changes in membrane potential in these conditions and help identify potential therapeutic targets. Additionally, 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one could be used in the development of new drugs that target mitochondrial function. Overall, 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one is a valuable tool for studying membrane potential and has numerous applications in scientific research.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one is commonly used as a fluorescent probe to study membrane potential in cells. This is because the dye is able to penetrate the cell membrane and bind to the mitochondria, which are responsible for maintaining the membrane potential. By monitoring the fluorescence of 2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one, researchers can measure changes in membrane potential and study the effects of various drugs and treatments on cellular function.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-4-5-12(13(18)7-10)16-20-14(8-15(21)22-16)9-2-1-3-11(19)6-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSYNHICKIMTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-4-(3-iodophenyl)-6H-1,3-oxazin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4652130.png)

![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4652161.png)
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4652178.png)

![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)
![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![N-(3,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4652234.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)